N-(Benzyloxy)-3-pentanamine: Structural Properties, Synthesis, and Applications in Advanced Organic Chemistry
N-(Benzyloxy)-3-pentanamine: Structural Properties, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary
N-(Benzyloxy)-3-pentanamine (systematically identified as N-(3-pentyl)-O-benzylhydroxylamine) is a highly specialized N-alkoxyamine building block utilized in modern synthetic organic chemistry. Featuring a sterically hindered 3-pentyl group and a benzyl-protected hydroxylamine core, this compound serves as a critical intermediate. It is primarily deployed in the synthesis of complex nitrones, sterically tuned N-alkylhydroxylamines, and specialized linkers for chemoselective ligations. This technical guide provides a comprehensive overview of its physicochemical properties, validated synthetic methodologies, and downstream applications in drug development.
Physicochemical Properties & Structural Data
The structural uniqueness of N-(Benzyloxy)-3-pentanamine stems from the combination of a lipophilic, branched alkyl chain (3-pentyl) and a benzyl ether moiety attached to the nitrogen atom. This configuration imparts specific steric and electronic properties, rendering the nitrogen atom less nucleophilic than a standard secondary amine but highly reactive under specific oxidative or deprotective conditions.
Table 1: Quantitative and Physicochemical Data
| Property | Value / Description |
| IUPAC Name | N-(Benzyloxy)pentan-3-amine |
| Synonyms | O-benzyl-N-(3-pentyl)hydroxylamine |
| Chemical Formula | C12H19NO |
| Molecular Weight | 193.29 g/mol |
| Monoisotopic Mass | 193.1467 Da |
| Physical State | Colorless to pale yellow viscous oil |
| LogP (Predicted) | ~3.2 (Highly lipophilic) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in H2O |
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing N-(Benzyloxy)-3-pentanamine is the reductive amination of 3-pentanone using O-benzylhydroxylamine hydrochloride[1]. Unlike standard reductive aminations, the condensation of a ketone with an alkoxyamine generates an oxime ether intermediate, which requires specific reductive conditions due to the enhanced stability of the C=N-O system.
Synthesis of N-(Benzyloxy)-3-pentanamine via oxime ether condensation and selective reduction.
Step-by-Step Protocol: Self-Validating Synthesis
Expertise & Causality: This protocol utilizes Sodium Cyanoborohydride (NaBH3CN) rather than Sodium Borohydride (NaBH4). NaBH3CN is uniquely stable at the mildly acidic pH (4-5) required to protonate the oxime ether for hydride attack. Using a stronger reducing agent or higher pH would lead to incomplete reduction or unwanted cleavage of the sensitive N-O bond (2)[2].
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Reagent Preparation & Free-Basing: Dissolve 10.0 mmol (1.60 g) of O-benzylhydroxylamine hydrochloride in 20 mL of anhydrous methanol. Add 10.0 mmol (0.82 g) of anhydrous sodium acetate.
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Causality: Sodium acetate acts as a mild base to liberate the free O-benzylhydroxylamine while maintaining the optimal slightly acidic buffering environment needed for the subsequent condensation step.
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Carbonyl Condensation: Add 10.0 mmol (0.86 g) of 3-pentanone dropwise to the stirring mixture at room temperature. Stir for 2-4 hours.
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Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone (visualized by KMnO4 stain) and the appearance of a UV-active, less polar spot confirms the formation of the O-benzyl oxime ether.
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Selective Hydride Reduction: Cool the reaction vessel to 0 °C. Slowly add 15.0 mmol (0.94 g) of NaBH3CN in small portions.
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Causality: Cooling prevents exothermic side reactions. The excess hydride accounts for potential decomposition in the mildly acidic media.
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Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reduction of oxime ethers is sterically and electronically hindered compared to standard imines, necessitating extended reaction times.
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Quenching & Workup: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO3 to neutralize the acid and decompose unreacted NaBH3CN. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes gradient) to afford the pure N-(Benzyloxy)-3-pentanamine.
Applications in Drug Development & Chemical Biology
N-(Benzyloxy)-3-pentanamine is a highly valuable precursor in several advanced synthetic paradigms.
Precursor to Sterically Hindered Nitrones
N-Alkyl-O-benzylhydroxylamines are classic precursors to nitrones (1)[1]. By subjecting N-(Benzyloxy)-3-pentanamine to controlled oxidation (e.g., using mCPBA or hydrogen peroxide with a tungsten catalyst), the corresponding nitrone is generated. These nitrones are highly sought after for 1,3-dipolar cycloadditions in the synthesis of complex isoxazolidines, which are core scaffolds in various antibacterial and antifungal drug candidates.
Deprotection to N-(3-Pentyl)hydroxylamine
The benzyl group serves as an ideal protecting group because it can be cleanly removed via catalytic hydrogenolysis (H2, Pd/C) without cleaving the sensitive N-O bond. The resulting N-(3-pentyl)hydroxylamine can be utilized in the synthesis of hydroxamic acids, a functional group critical for matrix metalloproteinase (MMP) inhibitors and histone deacetylase (HDAC) inhibitors.
Chemoselective Ligation Scaffolds
Alkoxyamines exhibit unique nucleophilicity due to the alpha-effect, making them ideal for chemoselective ligations with aldehydes or ketones to form stable oxime linkages. Derivatives of N-alkyl-O-benzylhydroxylamines have been heavily utilized in the synthesis of neoglycopeptides and antibody-drug conjugates (ADCs) (3)[3], as well as in combinatorial solid-phase synthesis (4)[4].
Divergent synthetic utility of N-(Benzyloxy)-3-pentanamine in medicinal chemistry.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, the following spectroscopic benchmarks should be met:
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1H NMR (400 MHz, CDCl3): A distinct multiplet around 2.7-2.9 ppm corresponds to the methine proton (CH) of the 3-pentyl group. The benzylic protons (CH2-Ph) typically appear as a sharp singlet near 4.7 ppm. The aromatic protons will present as a multiplet between 7.2-7.4 ppm.
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13C NMR (100 MHz, CDCl3): The benzylic carbon will resonate near 76 ppm, while the methine carbon of the 3-pentyl group will appear around 62 ppm.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C12H20NO+ [M+H]+: 194.1545; Found: 194.1540.
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IR Spectroscopy: Absence of a strong C=O stretch (1710 cm⁻¹) confirms the complete consumption of 3-pentanone. A broad N-H stretch may be visible around 3200-3300 cm⁻¹.
References
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A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. ResearchGate. 3
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WO2020094528A1 - Enantioselective process. Google Patents. 2
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US20010053555A1 - Methods for solid-phase synthesis of hydroxylamine compounds and derivatives and combinatorial libraries thereof. Google Patents.4
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Product Class 5: Hydroxylamines (Science of Synthesis). Thieme Connect. 1
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. WO2020094528A1 - Enantioselective process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20010053555A1 - Methods for solid-phase synthesis of hydroxylamine compounds and derivatives and combinatorial libraries thereof - Google Patents [patents.google.com]
